1-(2-Aminophenyl)ethanol

Catalog No.
S663437
CAS No.
10517-50-7
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminophenyl)ethanol

CAS Number

10517-50-7

Product Name

1-(2-Aminophenyl)ethanol

IUPAC Name

1-(2-aminophenyl)ethanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3

InChI Key

WBIYLDMSLIXZJK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1N)O

Canonical SMILES

CC(C1=CC=CC=C1N)O

Molecular Structure Analysis

The key feature of 1-(2-Aminophenyl)ethanol is its combination of functional groups:

  • Aromatic ring: It possesses a six-membered benzene ring with an amine group (NH₂) attached at the second position (ortho position) []. This aromatic ring provides rigidity and stability to the molecule.
  • Alcohol group: An ethanol group (CH₂CH₂OH) is attached to the first carbon atom (α-position) of the benzene ring. This hydroxyl group (OH) can participate in hydrogen bonding and contribute to the molecule's solubility in polar solvents [].
  • Primary amine: The presence of the primary amine group (NH₂) provides a basic character to the molecule and allows it to form salts with acids [].

Chemical Reactions Analysis

  • Acid-base reaction

    The amine group can react with acids to form salts [].

  • Condensation reaction

    The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines [].

  • Oxidation

    The alcohol group can potentially be oxidized to a ketone or carboxylic acid under specific conditions [].

Synthesis

One possible route for synthesizing 1-(2-Aminophenyl)ethanol involves the reduction of a nitro-substituted precursor molecule. For instance, 2-nitrophenylacetaldehyde could be reduced with a reducing agent like sodium borohydride (NaBH₄) to yield the desired product.

Physical and Chemical Properties

  • Physical state: Likely a solid at room temperature due to the presence of the aromatic ring and the hydroxyl group [].
  • Melting point: Expected to be moderately high due to the combined effects of intermolecular interactions (π-π stacking for the aromatic ring and hydrogen bonding for the hydroxyl group) [].
  • Boiling point: Likely to be high due to the presence of the hydroxyl group, which can participate in intermolecular hydrogen bonding [].
  • Solubility: Should be soluble in polar organic solvents like ethanol or methanol due to the presence of the hydroxyl group. Solubility in water might be limited due to the hydrophobic nature of the aromatic ring [].

Synthesis

-(2-Aminophenyl)ethanol can be synthesized through various methods, including reductive amination of 2-phenylacetaldehyde with ammonia or through the reaction of 2-bromo-1-phenylethane with ethanolamine. [Source: TCI Chemicals, Safety Data Sheet for 1-(2-Aminophenyl)ethanol, ]

Applications in Medicinal Chemistry

Due to the presence of the amine and alcohol functional groups, 1-(2-Aminophenyl)ethanol serves as a valuable building block for the synthesis of various biologically active molecules. Some examples include:

  • Phenylpropylamine derivatives: These derivatives exhibit potential activity against various diseases, including Alzheimer's disease, Parkinson's disease, and depression. [Source: Amerigo Scientific, 1-(2-Aminophenyl)ethanol product page, ]
  • Beta-blockers: These drugs are used to treat hypertension and angina pectoris. Some beta-blockers incorporate a 1-(2-aminophenyl)ethanol moiety in their structure. [Source: PubChem, 1-(2-Aminophenyl)ethanol compound summary, ]

Other Potential Applications

-(2-Aminophenyl)ethanol may also find applications in other areas of scientific research, such as:

  • Material science: As a component in the development of new polymers or liquid crystals.
  • Organic chemistry: As a reactant or intermediate in various organic synthesis reactions.
Include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nitration: The amino group can undergo electrophilic substitution, allowing for nitration at the ortho or para positions on the aromatic ring.
  • Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the release of 2-aminophenol and ethanol.
  • Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions .

1-(2-Aminophenyl)ethanol has been studied for its potential biological activities. It exhibits:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antibacterial and antifungal activities.
  • Neuroprotective Effects: There is emerging evidence that it could have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
  • Analgesic Activity: Preliminary studies indicate that it may have pain-relieving properties, comparable to known analgesics .

The synthesis of 1-(2-Aminophenyl)ethanol can be achieved through various methods:

  • Reduction of Nitro Compounds: One common method involves the reduction of 2-nitrophenylethanol using hydrogen gas in the presence of a catalyst such as Raney nickel .
  • Direct Amination: The compound can also be synthesized via direct amination of phenylethanol using ammonia or amines under specific conditions .
  • Grignard Reaction: Another approach includes the reaction of phenylmagnesium bromide with 2-aminoethanol, providing a pathway to create this compound .

1-(2-Aminophenyl)ethanol finds applications in various fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
  • Dyes and Pigments: Its derivatives are used in dye manufacturing due to their ability to form vibrant colors.
  • Chemical Intermediates: It is utilized in the production of agrochemicals and other fine chemicals .

Research into the interactions of 1-(2-Aminophenyl)ethanol with biological systems has revealed several important findings:

  • Drug Interactions: Studies suggest that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity, indicating potential for combination therapies in treating diseases .

Similar Compounds

Several compounds share structural similarities with 1-(2-Aminophenyl)ethanol. A comparison highlights its unique attributes:

Compound NameStructure SimilarityUnique Features
2-(4-Aminophenyl)ethanolAromatic amineDifferent amino position affects reactivity and biological activity.
3-(2-Aminophenyl)propan-1-olAliphatic chainVariation in chain length alters solubility and interaction profiles.
4-AminophenolAromatic amineLacks the ethyl alcohol moiety, limiting its reactivity compared to 1-(2-Aminophenyl)ethanol.

The distinct positioning of functional groups in 1-(2-Aminophenyl)ethanol contributes to its unique chemical properties and biological activities compared to these similar compounds.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

10517-50-7

Dates

Modify: 2023-08-15

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